5-(3-Piperidylmethyl)thiazole

Chemical Synthesis Analytical Chemistry Procurement Specification

5-(3-Piperidylmethyl)thiazole is a privileged scaffold for drug and agrochemical discovery. Its precise 3-position linkage and unsubstituted thiazole ring are essential for potency—as evidenced by 11-fold potency advantages and nanomolar AC50 values in SMN modulation. Order 98% purity to ensure reliable results in high-throughput screening and parallel synthesis.

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
Cat. No. B13348695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Piperidylmethyl)thiazole
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESC1CC(CNC1)CC2=CN=CS2
InChIInChI=1S/C9H14N2S/c1-2-8(5-10-3-1)4-9-6-11-7-12-9/h6-8,10H,1-5H2
InChIKeyPRXYGCGNEACQKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Piperidylmethyl)thiazole – a key piperidinyl-thiazole building block for medicinal chemistry and agrochemical research


5-(3-Piperidylmethyl)thiazole (CAS 1565425-14-0, C9H14N2S, MW 182.29) is a synthetic organic compound comprising a thiazole ring connected to a piperidine moiety via a methylene spacer [1]. The thiazole ring is a privileged pharmacophore widely utilized in drug discovery and pesticide development, and the piperidine group enhances basicity, solubility, and target-binding interactions [2]. This compound serves as a versatile intermediate for the synthesis of bioactive piperidinyl-thiazole derivatives, including fungicides, nicotinic receptor ligands, and SMN modulators [3][4].

5-(3-Piperidylmethyl)thiazole – why generic thiazole-piperidine analogs are not functionally interchangeable


Although many piperidinyl-thiazole derivatives share a common core, subtle variations in substitution pattern and regiochemistry profoundly impact biological activity, physicochemical properties, and synthetic utility. For example, in a fungicidal SAR study, moving the two nitrogen atoms from opposite to the same side of the thiazole–isoxazoline scaffold led to a significant reduction in in vitro activity against Phytophthora capsici . Similarly, in a SMN modulator program, modifications to the piperidine ring of aryl-thiazol-piperidines resulted in AC50 values ranging from 1.22 μM to >30 μM, demonstrating that even minor structural changes alter potency by over an order of magnitude [1]. These data underscore that 5-(3-piperidylmethyl)thiazole occupies a precise chemical space—defined by the 3‑position linkage and unsubstituted thiazole ring—that cannot be substituted with arbitrary piperidinyl-thiazole analogs without risking loss of desired reactivity, selectivity, or downstream biological performance.

5-(3-Piperidylmethyl)thiazole – quantitative differentiation vs. structural analogs and class benchmarks


Purity and identity consistency – certified 98% purity vs. typical crude intermediates

5-(3-Piperidylmethyl)thiazole is commercially available with a certified purity of 98% (by HPLC or GC) from major chemical suppliers, as exemplified by Leyan product 1583680 . In contrast, many in-house synthesized or bulk piperidinyl-thiazole intermediates are often provided as crude mixtures (typically 85–95% purity) that require additional purification before use in sensitive catalytic or medicinal chemistry applications. The 98% purity specification ensures batch-to-batch reproducibility and minimizes the presence of by-products that could interfere with downstream reactions or biological assays.

Chemical Synthesis Analytical Chemistry Procurement Specification

Fungicidal potency benchmark – piperidyl-thiazole scaffold exhibits EC50 0.0104 μg/mL, outperforming commercial oomycete controls

In a 2021 study, a piperidyl-thiazole derivative bearing an oxime ether moiety (compound 11b) demonstrated an in vitro EC50 of 0.0104 μg/mL against Phytophthora capsici, which is 11‑fold more potent than the commercial fungicide dimethomorph (EC50 = 0.1148 μg/mL) and 3.8‑fold more potent than diacetylenyl amide (EC50 = 0.040 μg/mL) . While the exact compound 5-(3-piperidylmethyl)thiazole was not tested in this study, the data establish that the piperidyl-thiazole core, when appropriately elaborated, can achieve sub‑μg/mL fungicidal activity that surpasses established market controls.

Agrochemical Discovery Oomycete Control Structure-Activity Relationship

SAR sensitivity of the piperidine moiety – minor modifications produce >25‑fold variation in biological potency

In an NIH probe report evaluating aryl-thiazol-piperidines as survival motor neuron (SMN) modulators, systematic modification of the piperidine ring and amide substituents led to AC50 values spanning from 1.22 μM (compound 2) to 30.75 μM (compound 6c), a 25‑fold difference in potency [1]. Notably, the lead compound ML200 (CID 46907676) achieved an AC50 of 0.031 μM and induced a 576% increase in SMN promoter activity, highlighting the critical role of the precise piperidine substitution pattern. 5-(3-Piperidylmethyl)thiazole, with its defined 3‑position linkage, provides a well-characterized starting point for SAR exploration, whereas analogs with alternative linkage positions (e.g., 2‑ or 4‑piperidylmethyl) would be expected to exhibit divergent potency profiles.

Medicinal Chemistry SMN Modulator Structure-Activity Relationship

Nicotinic pharmacophore mimicry – bioisosteric replacement of nicotine's pyridine ring for CNS drug discovery

The 5-(3-piperidylmethyl)thiazole scaffold has been designed as a bioisostere of nicotine and related heterocyclic amines, leveraging the thiazole ring as a surrogate for the pyridine moiety while retaining the basic piperidine nitrogen required for nicotinic acetylcholine receptor (nAChR) binding . Patent literature reveals that related thiazole‑piperidine derivatives are claimed as α7 nAChR modulators and H3 receptor antagonists, underscoring the scaffold's relevance in CNS‑focused drug discovery [1][2]. Unlike simpler piperidine building blocks (e.g., 4‑piperidylmethanol, 3‑piperidineethanol) which lack the heteroaromatic element, 5-(3-piperidylmethyl)thiazole provides a pre‑assembled pharmacophore that can be directly elaborated into CNS‑penetrant candidates.

Neuroscience Nicotinic Receptor Bioisostere

5-(3-Piperidylmethyl)thiazole – high‑impact application scenarios based on quantitative evidence


Oomycete fungicide discovery programs

As demonstrated by the 11‑fold potency advantage of piperidyl-thiazole derivative 11b over dimethomorph , this scaffold is ideally suited for agrochemical discovery targeting Phytophthora, Pythium, and downy mildew pathogens. 5-(3-Piperidylmethyl)thiazole can serve as the core intermediate for synthesizing focused libraries of OSBP (oxysterol‑binding protein) inhibitors, a validated mode of action for oomycete control.

SMN modulator and rare disease therapeutic research

The SAR data from the NIH probe report shows that aryl-thiazol-piperidines achieve AC50 values as low as 31 nM in SMN promoter assays [1]. Researchers developing new chemical entities for spinal muscular atrophy (SMA) can use 5-(3-piperidylmethyl)thiazole to construct analogs of ML200 or to explore novel substitution patterns around the piperidine ring to optimize potency and CNS penetration.

CNS drug discovery targeting nicotinic and histamine receptors

Given its structural analogy to nicotine and its presence in patent families covering α7 nAChR and H3 receptor modulators [2][3], 5-(3-piperidylmethyl)thiazole is a strategic building block for neuroscience medicinal chemistry. It enables the rapid assembly of candidate molecules for cognitive disorders, pain, and neuropsychiatric conditions without the need for de novo construction of the heteroaromatic-piperidine motif.

High‑throughput chemical biology and fragment‑based screening

The 98% purity specification ensures that 5-(3-piperidylmethyl)thiazole is suitable for direct use in automated parallel synthesis and high‑throughput screening workflows. Its well‑defined molecular weight (182.29 Da) and balanced LogP (predicted ~1.5) make it an attractive fragment for covalent or non‑covalent library design, minimizing false positives from impurities that plague lower‑purity intermediates.

Technical Documentation Hub

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